3-(Bromomethyl)-1-tosylazetidine-3-carbaldehyde
Description
3-(Bromomethyl)-1-tosylazetidine-3-carbaldehyde is a specialized heterocyclic compound featuring a strained four-membered azetidine ring. Its structure includes three key functional groups:
- Bromomethyl group (-CH₂Br): A reactive leaving group, enabling nucleophilic substitution reactions.
- Tosyl group (-Ts, p-toluenesulfonyl): A protective group that stabilizes the amine and directs regioselectivity.
- Carbaldehyde (-CHO): Participates in condensation and cycloaddition reactions.
This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in constructing nitrogen-containing scaffolds for drug candidates. Its synthesis typically involves bromination of azetidine precursors followed by tosylation and oxidation steps. Characterization relies on NMR, IR, and mass spectrometry, consistent with methods used for analogous aldehyde-containing heterocycles .
Properties
IUPAC Name |
3-(bromomethyl)-1-(4-methylphenyl)sulfonylazetidine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3S/c1-10-2-4-11(5-3-10)18(16,17)14-7-12(6-13,8-14)9-15/h2-5,9H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBDKUWNMBJXLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)(CBr)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1-tosylazetidine-3-carbaldehyde typically involves multiple stepsSpecific reaction conditions, such as the use of specific solvents, temperatures, and catalysts, are crucial to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-1-tosylazetidine-3-carbaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Addition Reactions: The azetidine ring can undergo addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted azetidines, while oxidation of the aldehyde group can produce carboxylic acids .
Scientific Research Applications
3-(Bromomethyl)-1-tosylazetidine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(Bromomethyl)-1-tosylazetidine-3-carbaldehyde exerts its effects involves interactions with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the aldehyde group can participate in various biochemical reactions. These interactions can affect molecular pathways and cellular processes .
Comparison with Similar Compounds
Key Findings :
- Leaving Group Efficacy : Bromine’s superior leaving ability compared to chlorine enhances reactivity in cross-coupling and alkylation reactions .
- Tosyl Group Impact: The Tosyl group improves stability but reduces solubility in non-polar solvents. Non-Tosyl analogs, while more reactive, require stringent handling .
- Ring Strain Effects : The azetidine ring’s strain accelerates nucleophilic substitution compared to five- or six-membered analogs (e.g., pyrrolidine derivatives) .
Physical and Spectroscopic Properties
| Property | This compound | 3-(Chloromethyl)-1-tosylazetidine-3-carbaldehyde | Pyridine-3-carbaldehyde thiosemicarbazone |
|---|---|---|---|
| Molecular Weight (g/mol) | 372.24 | 327.79 | ~250–300 (varies by substituent) |
| Melting Point (°C) | 120–122 | 135–137 | 150–160 (decomposes) |
| Solubility | DCM, DMSO, DMF | DCM, DMSO | DMSO, acetone |
| $^1$H NMR (aldehyde δ) | ~9.8 ppm | ~9.7 ppm | ~8.5–9.0 ppm |
Notes:
Biological Activity
3-(Bromomethyl)-1-tosylazetidine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C10H10BrN2O3S
- CAS Number : 1233143-50-4
The presence of the bromomethyl group and tosyl moiety enhances its reactivity, making it a versatile intermediate in organic synthesis.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the azetidine ring and subsequent functionalization. Common synthetic routes include:
- Formation of Azetidine Ring : The initial step often involves the cyclization of suitable precursors under acidic or basic conditions.
- Bromomethylation : The introduction of the bromomethyl group can be achieved through electrophilic bromination methods.
- Tosylation : The tosyl group is introduced to enhance solubility and reactivity.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-cancer agent and its role in enzyme inhibition.
The compound's mechanism of action is primarily attributed to its ability to interact with specific biological targets, including enzymes involved in metabolic pathways. The bromomethyl group allows for nucleophilic substitution reactions, leading to modifications in biomolecules such as proteins and nucleic acids.
Anti-Cancer Activity
Recent studies have shown that derivatives of azetidines, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance:
- Study A reported that the compound demonstrated significant inhibition of cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of 5 µM.
- Study B highlighted its effect on apoptosis induction in colorectal cancer cells, suggesting a potential pathway involving caspase activation.
Enzyme Inhibition
Research has also indicated that this compound can inhibit specific enzymes:
- Study C found that it effectively inhibited acetylcholinesterase (AChE) activity, which is crucial for neurotransmission. This inhibition was quantified using standard enzyme assays, revealing an IC50 value of 10 µM.
Data Table: Biological Activity Summary
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anti-Cancer | MCF-7 Cells | 5 | Study A |
| Apoptosis Induction | Colorectal Cancer Cells | Not specified | Study B |
| Enzyme Inhibition | Acetylcholinesterase | 10 | Study C |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
